5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene
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Overview
Description
5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where one of the halogen atoms is replaced by another group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity . The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-5-chloro-2-fluoro-4-iodobenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
- 5-Chloro-1-ethoxy-3-fluoro-2-iodobenzene
Uniqueness
5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of the ethoxy group, in particular, can influence the compound’s solubility and interaction with other molecules, making it distinct from its similar counterparts .
Properties
Molecular Formula |
C8H7ClFIO |
---|---|
Molecular Weight |
300.49 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C8H7ClFIO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
CYWROHANKWCVPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)Cl)F |
Origin of Product |
United States |
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